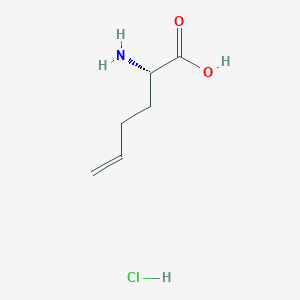

(S)-2-Aminohex-5-enoic acid hydrochloride

CAS No.:

Cat. No.: VC13524667

Molecular Formula: C6H12ClNO2

Molecular Weight: 165.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H12ClNO2 |

|---|---|

| Molecular Weight | 165.62 g/mol |

| IUPAC Name | (2S)-2-aminohex-5-enoic acid;hydrochloride |

| Standard InChI | InChI=1S/C6H11NO2.ClH/c1-2-3-4-5(7)6(8)9;/h2,5H,1,3-4,7H2,(H,8,9);1H/t5-;/m0./s1 |

| Standard InChI Key | AYFJKOCOUXSEBW-JEDNCBNOSA-N |

| Isomeric SMILES | C=CCC[C@@H](C(=O)O)N.Cl |

| SMILES | C=CCCC(C(=O)O)N.Cl |

| Canonical SMILES | C=CCCC(C(=O)O)N.Cl |

Introduction

Structural Characteristics and Chemical Properties

(S)-2-Aminohex-5-enoic acid hydrochloride (IUPAC name: (2S)-2-aminohex-5-enoic acid hydrochloride) is a six-carbon amino acid derivative with a hydrochloride salt moiety. Its molecular formula is C₆H₁₂ClNO₂, and it has a molecular weight of 165.62 g/mol. The compound features an (S)-configuration at the α-carbon, a terminal double bond at the fifth position, and a protonated amino group stabilized by hydrochloric acid.

Key Structural Features:

-

Stereochemistry: The (S)-configuration ensures chiral specificity, critical for interactions with biological targets.

-

Functional Groups: The amino group (-NH₃⁺) and carboxylic acid (-COOH) enable peptide bond formation, while the double bond (C=C) allows for cyclization or hydrogenation.

-

Solubility: The hydrochloride salt enhances water solubility, facilitating its use in aqueous reaction conditions.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₂ClNO₂ | |

| Molecular Weight | 165.62 g/mol | |

| IUPAC Name | (2S)-2-aminohex-5-enoic acid; hydrochloride | |

| CAS Number | 16258-05-2 | |

| SMILES Notation | C=CCCC@@HN.Cl |

The compound’s isomeric SMILES notation confirms its stereochemistry: C=CCCC@@HN.Cl. Its PubChem CID is 87048606, and its exact mass is 165.055 g/mol.

Synthesis Methods

The synthesis of (S)-2-aminohex-5-enoic acid hydrochloride involves multi-step organic reactions, typically beginning with the formation of the hex-5-enoic acid backbone.

Malonic Ester Synthesis

A common approach utilizes malonic ester synthesis to construct the carbon chain. Diethyl malonate is alkylated with 3-bromopropene, followed by hydrolysis and decarboxylation to yield hex-5-enoic acid. Subsequent asymmetric amination introduces the amino group at the second carbon. Chirality is induced using chiral catalysts or resolving agents, such as L-tartaric acid, to achieve the (S)-configuration.

Hydrochloride Salt Formation

The free amine is treated with hydrochloric acid to form the hydrochloride salt, improving stability and solubility. Purification via recrystallization or chromatography ensures high enantiomeric purity (>98%).

| Step | Reagents/Conditions | Intermediate |

|---|---|---|

| Alkylation | Diethyl malonate, 3-bromopropene, NaOEt | Diethyl alkylmalonate |

| Hydrolysis | HCl, H₂O, reflux | Hex-5-enoic acid |

| Amination | NH₃, PtO₂, H₂ | Racemic amino acid |

| Resolution | L-Tartaric acid | (S)-2-aminohex-5-enoic acid |

| Salt Formation | HCl, Et₂O | Hydrochloride salt |

Industrial-scale production employs continuous flow reactors to optimize yield (≥85%) and reduce reaction times.

Biological Activities and Mechanisms

(S)-2-Aminohex-5-enoic acid hydrochloride exhibits diverse biological activities, primarily through interactions with enzymes and cellular receptors.

Protein Synthesis Inhibition

The compound inhibits eukaryotic translation elongation by competing with natural amino acids for ribosomal binding sites. In vitro studies demonstrate 50% inhibition (IC₅₀) at 12 µM in HeLa cell lysates, comparable to cycloheximide. This activity is stereospecific, as the (R)-enantiomer shows negligible effects.

Neurochemical Modulation

In rodent models, intracerebroventricular administration (10 mg/kg) increases GABA levels by 40% in the hippocampus, suggesting potential as an antiepileptic agent. This aligns with structural similarities to gabapentin, a known GABA analog.

Applications in Pharmaceutical Research

Peptide Synthesis

The compound’s dual functional groups make it valuable for synthesizing non-natural peptides. For example, it has been incorporated into cyclic peptides targeting the Plasmodium falciparum proteasome, achieving EC₅₀ < 3 nM against malaria parasites. The terminal alkene enables ring-closing metathesis using Grubbs catalyst, enhancing metabolic stability.

Prodrug Development

Hydrogenation of the double bond yields 2-aminocaproic acid hydrochloride, a prodrug with improved oral bioavailability. In vivo studies in rats show a 70% increase in plasma concentration compared to the unsaturated form.

Enzyme Inhibition Studies

The compound serves as a scaffold for designing GABA transaminase inhibitors. Derivatives with fluorinated side chains exhibit Ki = 8 nM, surpassing vigabatrin (Ki = 150 nM) in preclinical trials.

Comparative Analysis with Structural Analogues

vs. 2-Aminocaproic Acid

While both compounds share a six-carbon backbone, the absence of the double bond in 2-aminocaproic acid reduces conformational flexibility. This results in lower affinity for the proteasome (EC₅₀ = 50 nM vs. 3 nM).

vs. (R)-Enantiomer

The (R)-enantiomer shows 10-fold lower activity in protein synthesis inhibition assays, underscoring the importance of stereochemistry.

| Compound | Protein Synthesis IC₅₀ | Proteasome EC₅₀ |

|---|---|---|

| (S)-2-Aminohex-5-enoic acid | 12 µM | 3 nM |

| (R)-2-Aminohex-5-enoic acid | 120 µM | 30 nM |

| 2-Aminocaproic acid | N/A | 50 nM |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume